N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both benzimidazole and imidazo[1,2-b]pyridazine moieties, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzimidazole derivatives with imidazo[1,2-b]pyridazine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its role in modulating biological pathways and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the IL-17A cytokine, which plays a crucial role in inflammatory and autoimmune diseases. By binding to the IL-17A receptor, the compound prevents the activation of downstream signaling pathways, thereby reducing inflammation and tissue damage .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core structure and exhibit similar biological activities.
Benzimidazole derivatives: Compounds with the benzimidazole moiety are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide stands out due to its dual functionality, combining the properties of both benzimidazole and imidazo[1,2-b]pyridazine. This unique combination enhances its potential as a therapeutic agent by providing multiple points of interaction with biological targets, leading to improved efficacy and selectivity .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O/c22-15(12-5-6-14-16-7-8-21(14)20-12)17-9-13-18-10-3-1-2-4-11(10)19-13/h1-8H,9H2,(H,17,22)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUFFOIDMZORLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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